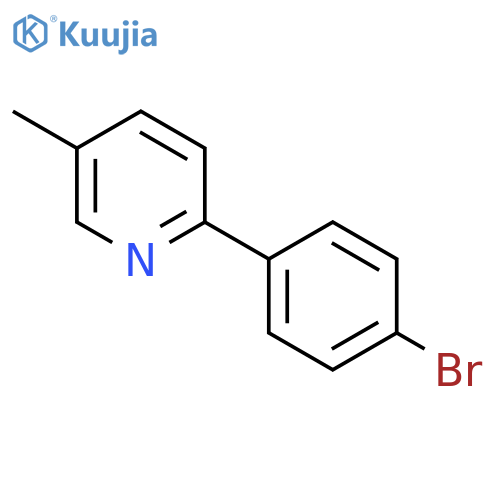Cas no 113744-24-4 (Pyridine, 2-(4-bromophenyl)-5-methyl-)

113744-24-4 structure
商品名:Pyridine, 2-(4-bromophenyl)-5-methyl-
Pyridine, 2-(4-bromophenyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-(4-bromophenyl)-5-methyl-
- 2-(4-bromophenyl)-5-methylpyridine
- SCHEMBL2482741
- 113744-24-4
- LDRHTDGHYORUMG-UHFFFAOYSA-N
- Y13557
- 2-(p-bromophenyl)-5-methyl-pyridine
-
- インチ: InChI=1S/C12H10BrN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
- InChIKey: LDRHTDGHYORUMG-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=C(C=C1)C2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 246.9997
- どういたいしつりょう: 246.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
Pyridine, 2-(4-bromophenyl)-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01K5D8-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$411.00 | 2023-12-26 | |
| eNovation Chemicals LLC | Y1238386-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$195 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$355 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757915-100g |
2-(4-Bromophenyl)-5-methylpyridine |
113744-24-4 | 98% | 100g |
¥4473.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$175 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1238386-1g |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 1g |
$360 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$175 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1238386-1g |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 1g |
$360 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1238386-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$615 | 2024-06-05 | |
| 1PlusChem | 1P01K5D8-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$224.00 | 2023-12-26 |
Pyridine, 2-(4-bromophenyl)-5-methyl- 関連文献
-
Sloane Evariste,Martina Sandroni,Thomas W. Rees,Cristina Roldán-Carmona,Lidon Gil-Escrig,Henk J. Bolink,Etienne Baranoff,Eli Zysman-Colman J. Mater. Chem. C 2014 2 5793
113744-24-4 (Pyridine, 2-(4-bromophenyl)-5-methyl-) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
